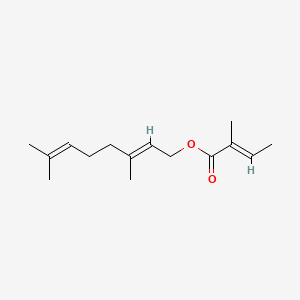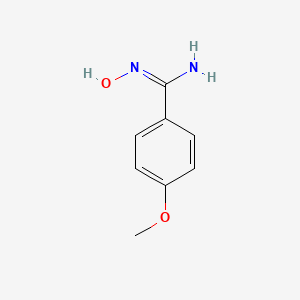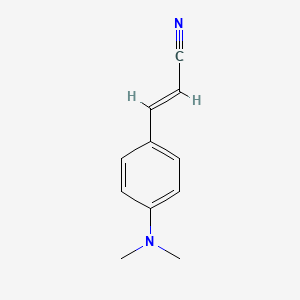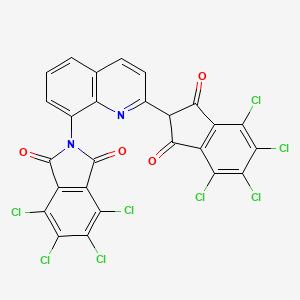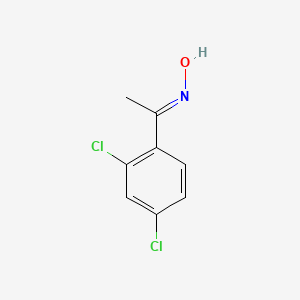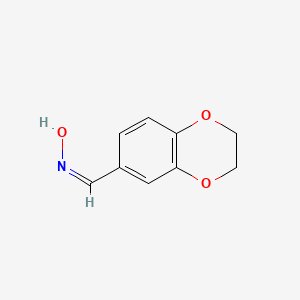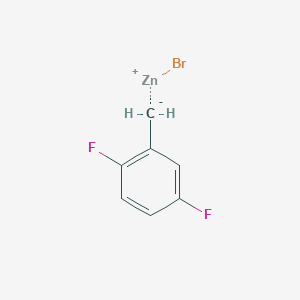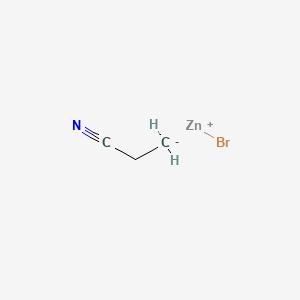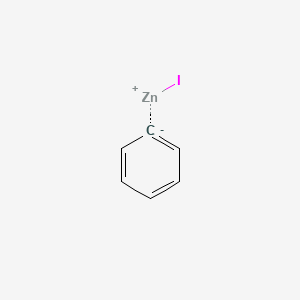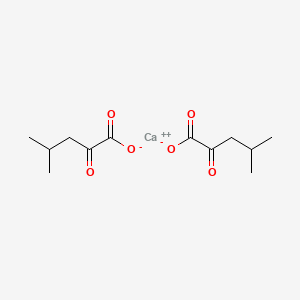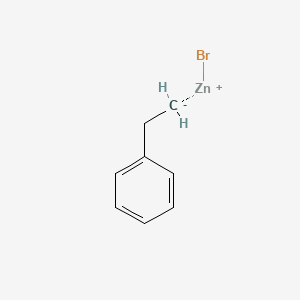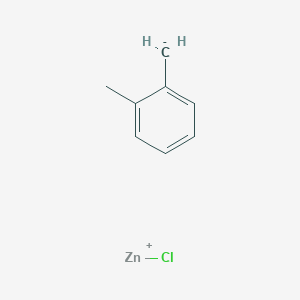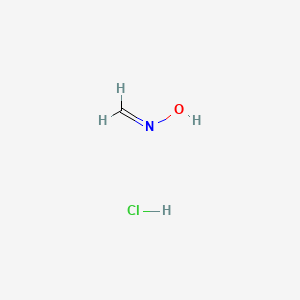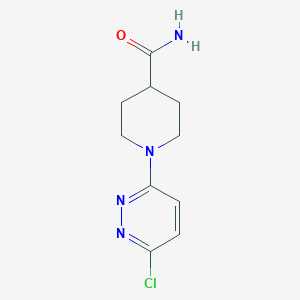![molecular formula C14H18O3 B1588257 (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid CAS No. 20718-99-4](/img/structure/B1588257.png)
(2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid
Übersicht
Beschreibung
“(2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid” is a product used for proteomics research . It has a molecular formula of C14H18O3 and a molecular weight of 234.30 .
Molecular Structure Analysis
The molecular structure of “(2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid” is based on its molecular formula, C14H18O3 . Detailed structural information might be available from the supplier or in the product’s Material Safety Data Sheet (MSDS).Physical And Chemical Properties Analysis
“(2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid” has a molecular weight of 234.30 . For more detailed physical and chemical properties, you might want to refer to its MSDS or contact the supplier directly .Wissenschaftliche Forschungsanwendungen
Liquid Crystalline Polymers
Research has shown that compounds related to (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid can be used in the synthesis of liquid crystalline side chain polymers. These polymers, synthesized from acrylates and 2(S)-[2(S)-methylbutoxy]propionate, exhibit enantiotropic Smectic C* and Smectic A phases, with notable spontaneous polarization and response times, making them applicable in fast-switching ferroelectric liquid crystal displays and other electro-optic devices (Tsai, Kuo, & Yang, 1994); (Tsai, Kuo, & Yang, 1994).
Organic Sensitizers for Solar Cells
Another study explored the molecular engineering of organic sensitizers for solar cell applications, where related acrylic acid derivatives were used. These sensitizers, when anchored onto TiO2 films, showed high incident photon to current conversion efficiency, demonstrating their potential in enhancing the performance of dye-sensitized solar cells (Kim et al., 2006).
Wastewater Treatment
Acrylic acid derivatives have also been investigated for the recovery of acrylic acid from industrial wastewater through esterification processes. This not only helps in recycling valuable materials but also in reducing the environmental impact of wastewater discharge, showcasing an application in environmental engineering and sustainability (Ahmad, Kamaruzzaman, & Chin, 2014).
Optoelectronic Materials
The optoelectronic properties of closely related compounds, like 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid, have been studied for their potential in nonlinear optical materials. Their structural, electronic, and optical properties suggest applications in the development of new materials for optoelectronics and photonics (Fonkem et al., 2019).
Drug Delivery Systems
In the biomedical field, acrylic acid derivatives are utilized in the development of mucoadhesive films and nanoparticles for drug delivery, such as ocular delivery systems for riboflavin. This application demonstrates the versatility of these compounds in creating bioadhesive materials suitable for medical treatments (Khutoryanskaya et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
(E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-11(2)9-10-17-13-6-3-12(4-7-13)5-8-14(15)16/h3-8,11H,9-10H2,1-2H3,(H,15,16)/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPNKZTXVRVVQK-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCOC1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



